molecular formula C16H17NO3 B024500 N-(4-Benzyloxybenzyl)acetohydroxamic acid CAS No. 106328-28-3

N-(4-Benzyloxybenzyl)acetohydroxamic acid

Número de catálogo: B024500
Número CAS: 106328-28-3
Peso molecular: 271.31 g/mol
Clave InChI: LWIAYVCOMRXMSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ácido N-(4-benciloxibencil)acetohidroxámico, también conocido como BW-A137C, es un compuesto orgánico que pertenece a la clase de los éteres fenólicos. Estos son compuestos aromáticos que contienen un grupo éter sustituido con un anillo de benceno. BW-A137C es conocido por su papel como inhibidor de la lipooxigenasa y la síntesis de leucotrienos, lo que lo hace significativo en el campo de la farmacología .

Métodos De Preparación

La síntesis de BW-A137C implica varios pasos, típicamente comenzando con la preparación del intermedio benciloxibencilo. Este intermedio se hace reaccionar luego con ácido acetohidroxámico en condiciones específicas para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano y catalizadores como la trietilamina para facilitar la reacción .

Los métodos de producción industrial para BW-A137C no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes .

Análisis De Reacciones Químicas

BW-A137C experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: BW-A137C puede oxidarse en condiciones específicas para formar varios derivados oxidados.

    Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de productos reducidos.

    Sustitución: BW-A137C puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Chemical Formula : C16_{16}H17_{17}N3_{3}O3_{3}
  • CAS Number : 106328-28-3
  • Molecular Weight : 285.32 g/mol

The compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit metalloproteinases, making it a candidate for various therapeutic applications.

1.1. Enzyme Inhibition

N-(4-Benzyloxybenzyl)acetohydroxamic acid has been studied for its potential as an inhibitor of various enzymes, particularly metalloproteinases. These enzymes play significant roles in tissue remodeling and are implicated in cancer metastasis and other diseases.

  • Mechanism of Action : The hydroxamic acid moiety acts as a competitive inhibitor by binding to the active site of metalloproteinases, thereby preventing substrate access and subsequent catalysis.
  • Case Study : Research has demonstrated that derivatives of hydroxamic acids can effectively inhibit matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. For instance, studies indicate that this compound shows promising results in inhibiting MMP-2 and MMP-9 activity in vitro .

1.2. Anticancer Research

The compound's ability to inhibit specific enzymes makes it a candidate for anticancer drug development. Hydroxamic acids have been shown to induce apoptosis in cancer cells through various pathways.

  • Research Findings : In vitro studies have indicated that this compound can reduce cell viability in cancer cell lines by inducing caspase-dependent apoptosis .

2.1. Prodrug Development

This compound can serve as a prodrug, enhancing the bioavailability of active compounds through strategic chemical modifications.

  • Prodrug Strategy : By masking the hydroxamate group with lipophilic moieties such as benzyloxybenzyl, researchers have improved oral absorption and pharmacokinetics of the parent drug .
  • Case Study : A study involving the synthesis of prodrugs based on hydroxamate derivatives showed improved plasma levels and bioavailability compared to their unmodified counterparts .

3.1. Treatment of Urea-Splitting Bacterial Infections

Similar to acetohydroxamic acid, this compound may be explored for its efficacy against urea-splitting bacterial infections.

  • Mechanism : It works by inhibiting urease activity in bacteria, thus reducing ammonia production in the urine, which is beneficial in treating chronic urinary tract infections .

Summary Table of Applications

Application AreaDescriptionKey Findings
Enzyme InhibitionInhibits metalloproteinases (MMPs)Reduces activity of MMP-2 and MMP-9 in vitro
Anticancer ResearchInduces apoptosis in cancer cell linesShows cytotoxic effects on various cancer types
Drug Delivery SystemsFunctions as a prodrug to enhance bioavailabilityImproved pharmacokinetics observed with modified derivatives
Treatment of Bacterial InfectionsTargets urease-producing bacteriaEffective adjunct therapy for chronic urinary tract infections

Mecanismo De Acción

BW-A137C ejerce sus efectos inhibiendo la actividad de las lipooxigenasas, particularmente la forma leucocitaria de la enzima 12-lipooxigenasa. Esta inhibición ocurre a través de un mecanismo de tipo mixto, donde BW-A137C se une tanto a las formas ferrosa como férrica de la enzima. El compuesto tiene un valor de IC(50) de aproximadamente 2 micromolar, lo que indica su potencia como inhibidor .

Comparación Con Compuestos Similares

BW-A137C es único en su inhibición selectiva de la 12-lipooxigenasa de tipo leucocito. Los compuestos similares incluyen:

BW-A137C destaca por su unión específica tanto a las formas ferrosa como férrica de la enzima, lo que lo convierte en una herramienta valiosa para estudiar la inhibición de la lipooxigenasa y sus posibles aplicaciones terapéuticas .

Actividad Biológica

N-(4-Benzyloxybenzyl)acetohydroxamic acid (BAHA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BAHA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BAHA is characterized by its unique structure, which includes a hydroxamic acid functional group. The chemical formula is C16H17NO3C_{16}H_{17}NO_3 with a molecular weight of 273.31 g/mol. Its structure can be represented as follows:

N 4 Benzyloxybenzyl acetohydroxamic acid\text{N 4 Benzyloxybenzyl acetohydroxamic acid}

BAHA primarily acts as an enzyme inhibitor, particularly targeting metalloproteinases and other enzymes involved in various biological processes. Hydroxamic acids are known to chelate metal ions, which is crucial for the inhibition of metalloenzymes. This property allows BAHA to interfere with enzymatic reactions that require metal cofactors, thus modulating biological pathways.

Enzyme Inhibition

  • Matrix Metalloproteinases (MMPs) : BAHA has shown significant inhibitory activity against MMPs, which are implicated in tissue remodeling and cancer metastasis. By inhibiting these enzymes, BAHA may reduce tumor invasion and metastasis.
  • Histone Deacetylases (HDACs) : Some studies suggest that BAHA may also inhibit HDACs, leading to altered gene expression profiles that could have therapeutic implications in cancer treatment.

Biological Activity Overview

The biological activity of BAHA can be summarized in the following table:

Biological Activity Mechanism Therapeutic Implications
Inhibition of MMPsMetal ion chelationAnti-cancer properties
Inhibition of HDACsAltered gene expressionPotential use in cancer therapy
Anti-inflammatory effectsModulation of inflammatory pathwaysTreatment of inflammatory diseases

Case Studies and Research Findings

  • Anti-Cancer Activity : A study demonstrated that BAHA effectively inhibited the proliferation of cancer cell lines through its action on MMPs. The results indicated a significant reduction in cell invasion assays when treated with BAHA compared to control groups .
  • Inflammation Modulation : Research published in Bioorganic & Medicinal Chemistry highlighted BAHA's role in modulating inflammatory responses. The compound was shown to decrease pro-inflammatory cytokine production in vitro, suggesting potential applications in treating chronic inflammatory conditions .
  • Neuroprotective Effects : Preliminary studies have indicated that BAHA may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .

Propiedades

IUPAC Name

N-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIAYVCOMRXMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147578
Record name N-(4-benzyloxybenzyl)acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106328-28-3
Record name N-(4-Benzyloxybenzyl)acetohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-benzyloxybenzyl)acetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium cyanoborohydride (21.3 g) was added in portions to a solution of 4-benzyloxybenzaldehyde oxime (51 g) in acetic acid (250 ml) at ca 50° (cooling). After the reduction was complete, acetic anhydride (22.5 ml) was added in one portion, and the mixture was stirred for 1 hour. The mixture was then poured into water, and the neutral product was isolated with ethyl acetate. The residue was treated with potassium carbonate (2 g) in methanol (400 ml) to hydrolyse the O-acetyl material, then the solvent was evaporated. Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate furnished N-(4-Benzyloxybenzyl) acetohydroxamic acid (32 g), m.pt. 119°-120° [from ethyl acetate-light petroleum (b.pt. 60°-80°)].
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
O-acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium cyanoborohydrodide (21.3 g) was added in portions to a solution of 4-benzyloxybenzaldehyde oxime (51 g) in acetic acid (250 ml) at ca 50° (cooling). After the reduction was complete, acetic anhydride (22.5 ml) was added in one portion, and the mixture was stirred for 1 hour. The mixture was then poured into water, and the neutral product was isolated with ethyl acetate. The residue was treated with potassium carbonate (2 g) in methanol (400 ml) to hydrolyse the O-acetyl material, then the solvent was evaporated. Addition of 20% citric acid solution (400 ml) and isolation with ethyl acetate furnished N-(4-Benzyloxybenzyl)acetohydroxamic acid (32 g), m.pt. 119°-120° [from ethyl acetate-light petroleum (b.p.t. 60°-80°)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
O-acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 2
Reactant of Route 2
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 3
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 4
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 5
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Reactant of Route 6
N-(4-Benzyloxybenzyl)acetohydroxamic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.